molecular formula C11H22O B13297404 2-(3-Methylbutan-2-yl)cyclohexan-1-ol

2-(3-Methylbutan-2-yl)cyclohexan-1-ol

Cat. No.: B13297404
M. Wt: 170.29 g/mol
InChI Key: DDEPUTCTBHINFU-UHFFFAOYSA-N
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Description

2-(3-Methylbutan-2-yl)cyclohexan-1-ol is an organic compound classified as a secondary alcohol It features a cyclohexane ring substituted with a hydroxyl group and a 3-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutan-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the addition of a 3-methylbutan-2-yl group to cyclohexanone, followed by reduction to form the desired alcohol. This can be done using Grignard reagents or organolithium compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. The process typically requires specific catalysts, such as palladium or nickel, and operates under high pressure and temperature to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

2-(3-Methylbutan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides structural stability, while the 3-methylbutan-2-yl group contributes to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.

    2-Methylcyclohexanol: Similar structure but with a methyl group instead of a 3-methylbutan-2-yl group.

    3-Methylbutan-2-ol: Lacks the cyclohexane ring, featuring only the 3-methylbutan-2-yl group.

Uniqueness

2-(3-Methylbutan-2-yl)cyclohexan-1-ol is unique due to the presence of both a cyclohexane ring and a 3-methylbutan-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-(3-methylbutan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-8(2)9(3)10-6-4-5-7-11(10)12/h8-12H,4-7H2,1-3H3

InChI Key

DDEPUTCTBHINFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1CCCCC1O

Origin of Product

United States

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